Synephrine

Description

Properties

IUPAC Name |

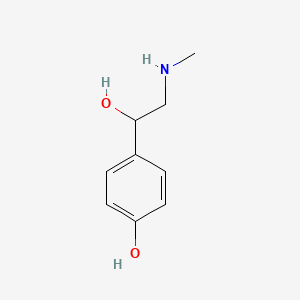

4-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCWQPVGYLYSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030588 | |

| Record name | p-Synephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Synephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94-07-5 | |

| Record name | Synephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Synephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxedrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Synephrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Synephrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Synephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxy-2-(methylamino)ethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG5DP7434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Synephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of p-Synephrine on Adrenergic Receptors

Abstract

p-Synephrine, a protoalkaloid isolated from Citrus aurantium (Bitter Orange), is structurally analogous to endogenous catecholamines, leading to the widespread assumption that its pharmacological effects mirror those of compounds like epinephrine and ephedrine. However, subtle structural variations result in a markedly distinct adrenergic receptor interaction profile. This technical guide provides an in-depth analysis of p-synephrine's mechanism of action at α- and β-adrenergic receptor subtypes. We will dissect its binding affinities, functional activities, and downstream signaling pathways, supported by detailed experimental methodologies. The evidence demonstrates that p-synephrine's primary pharmacological effects are mediated through agonism at β3-adrenergic receptors, with weak or negligible activity at α1, α2, β1, and β2 subtypes. This unique profile accounts for its metabolic-enhancing properties in the relative absence of the cardiovascular side effects commonly associated with other adrenergic stimulants.

Introduction to Synephrine and Adrenergic Signaling

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are the primary targets of the catecholamines norepinephrine and epinephrine.[1] They are critical mediators of the sympathetic nervous system, regulating a vast array of physiological processes, including heart rate, blood pressure, and metabolic rate.[2] These receptors are broadly classified into two main families: α-receptors and β-receptors, each with several subtypes (α1A, α1B, α1D; α2A, α2B, α2C; β1, β2, β3).[1]

p-Synephrine's structural similarity to norepinephrine has fueled its use in dietary supplements for weight management and sports performance.[3] However, its pharmacological activity cannot be directly extrapolated from its structure. A rigorous examination of its interaction with each adrenoceptor subtype is necessary to understand its true mechanism of action. This guide synthesizes the current scientific understanding, moving from receptor-level interactions to the cellular signaling cascades they initiate.

Interaction Profile with α-Adrenergic Receptors

Contrary to early assumptions, p-synephrine exhibits a very low affinity for α-adrenergic receptors compared to endogenous ligands.[3][4] This weak interaction is a key factor in its favorable cardiovascular safety profile.

α1-Adrenergic Receptors: A Weak Partial Agonist

-

Binding Affinity and Functional Activity: Receptor binding studies consistently show that p-synephrine is a weak ligand for α1-adrenoceptors. Compared to norepinephrine, its binding activity is approximately 1,000-fold lower.[5][6] Functional studies have further characterized p-synephrine as a partial agonist at the human α1A-adrenoceptor subtype.[7][8] At a high concentration of 100 μM, it elicits a maximal response that is only about 55% of that produced by the full agonist L-phenylephrine.[7] This indicates a low intrinsic efficacy, meaning that even at saturating concentrations, it cannot produce the full physiological response of a strong agonist.

-

Signaling Pathway: α1-adrenoceptors are canonically coupled to the Gq/11 family of G proteins.[9] Upon partial agonism by synephrine, Gq activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses like smooth muscle contraction.[9]

α2-Adrenergic Receptors: An Antagonist Profile

-

Binding Affinity and Functional Activity: p-Synephrine's affinity for α2-adrenoceptors is also exceedingly low.[4][5] Crucially, functional studies in cell systems expressing human α2A and α2C subtypes show that p-synephrine does not act as an agonist.[7] Instead, it behaves as an antagonist , reversing the inhibitory effects of known α2 agonists.[4][6][7] This suggests that p-synephrine may block the normal function of these receptors, which are often involved in negative feedback loops that inhibit further norepinephrine release from nerve terminals.[10]

-

Signaling Pathway: α2-adrenoceptors couple to the Gi/o family of G proteins.[10][11] The primary function of activated Gi is to inhibit the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] By acting as an antagonist, synephrine would prevent this Gi-mediated inhibition, thereby opposing the normal signaling cascade of α2 receptor activation.

Interaction Profile with β-Adrenergic Receptors

The interaction of p-synephrine with β-adrenoceptors is highly selective and is central to its primary pharmacological effects related to metabolism.

β1 and β2-Adrenergic Receptors: Negligible Activity

-

Binding Affinity and Functional Activity: Extensive research has demonstrated that p-synephrine has extremely poor binding affinity for β1 and β2-adrenoceptors.[4][12] Some studies report its binding to be up to 10,000-fold less active than norepinephrine at these receptors.[6] This lack of significant interaction is critically important from a clinical and safety perspective. Agonism at β1 receptors primarily increases heart rate and contractility, while β2 agonism can also influence heart rate and cause bronchodilation.[6] The inability of p-synephrine to activate these receptors explains its lack of significant cardiovascular stimulant effects at typical doses.[4][6][12]

β3-Adrenergic Receptors: The Primary Mechanistic Target

-

Binding Affinity and Functional Activity: In stark contrast to other adrenoceptors, p-synephrine is a selective β3-adrenoceptor agonist .[4][6][13][14] The β3 subtype is predominantly expressed in adipose tissue and is a key regulator of lipolysis and thermogenesis.[12] The activation of β3 receptors by p-synephrine is the primary mechanism underlying its metabolic effects.[4][13]

-

Signaling Pathway: Like other β-receptors, the β3-adrenoceptor is coupled to the Gs family of G proteins.[15] Agonist binding by synephrine leads to Gs activation, which in turn stimulates adenylyl cyclase.[4] This results in an increased synthesis of intracellular cAMP from ATP.[16] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates key enzymes, most notably hormone-sensitive lipase (HSL), initiating the breakdown of triglycerides (lipolysis) into free fatty acids and glycerol for energy expenditure.[4] Some evidence also suggests downstream production of nitric oxide (NO) may contribute to the overall effect.[4]

Summary of Receptor Interactions

The diverse interactions of p-synephrine are summarized below. This unique pharmacological fingerprint distinguishes it from non-selective adrenergic agonists.

| Receptor Subtype | Binding Affinity (vs. Norepinephrine) | Functional Activity of p-Synephrine | Primary Second Messenger |

| α1 (α1A) | Very Low (~1000-fold weaker)[5][6] | Partial Agonist[7][8] | IP3, DAG, Ca2+[9] |

| α2 (α2A/α2C) | Very Low[4][5] | Antagonist[4][6][7] | Opposes cAMP decrease[10] |

| β1 | Extremely Low (~10,000-fold weaker)[6][12] | Negligible / No Activity[4] | N/A |

| β2 | Extremely Low (~10,000-fold weaker)[6][12] | Negligible / No Activity[4] | N/A |

| β3 | Significant | Agonist[4][6][13] | cAMP[4] |

Experimental Methodologies for Characterization

The characterization of p-synephrine's mechanism of action relies on a logical progression of validated in vitro assays. The causality behind this workflow is to first establish physical binding to the receptor and then to confirm that this binding elicits a functional cellular response.

Protocol: Radioligand Competition Binding Assay

-

Expertise & Experience: This assay is the gold standard for directly quantifying the affinity of a test ligand (p-synephrine) for a receptor.[17] We use a competition format because radiolabeled synephrine is not commercially available. By measuring how effectively synephrine displaces a known high-affinity radioligand, we can calculate its own binding affinity constant (Ki).

-

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells (e.g., HEK293, CHO) stably expressing a single human adrenergic receptor subtype (e.g., α1A) and isolate the cell membrane fraction via centrifugation.[7][18]

-

Assay Setup: In a multi-well plate, combine the prepared membranes with a fixed, low concentration of a subtype-selective radioligand (e.g., [3H]prazosin for α1).

-

Competition: Add increasing concentrations of unlabeled p-synephrine to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

-

Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.[18]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of p-synephrine. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of synephrine that displaces 50% of the radioligand).

-

Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

-

Trustworthiness: This protocol is self-validating through the inclusion of controls for total and non-specific binding. The calculated Ki value is a direct, quantitative measure of the physical interaction between synephrine and the receptor binding pocket.

Protocol: Second Messenger Functional Assays

-

Expertise & Experience: Once binding is confirmed, a functional assay is required to determine if the ligand is an agonist, antagonist, or inverse agonist. The choice of assay is dictated by the receptor's known signaling pathway. For Gq-coupled α1 receptors, we measure inositol phosphate accumulation.[19] For Gs-coupled (β) or Gi-coupled (α2) receptors, we measure changes in cAMP levels.[7]

-

Step-by-Step Methodology (α1 - Inositol Phosphate Assay):

-

Cell Culture & Labeling: Culture intact cells expressing the α1-receptor subtype and label them overnight with [3H]myo-inositol, which is incorporated into the membrane as PIP2.[19][20]

-

LiCl Treatment: Pre-incubate cells with lithium chloride (LiCl). LiCl inhibits the enzyme that breaks down inositol monophosphate, causing the second messenger to accumulate within the cell, which amplifies the signal for easier detection.[20]

-

Stimulation: Add varying concentrations of p-synephrine and incubate.

-

Extraction: Terminate the reaction and lyse the cells.

-

Purification & Quantification: Isolate the total inositol phosphates (IPs) from the cell lysate using anion-exchange chromatography and quantify the accumulated radioactivity via scintillation counting.[20][21] An increase in [3H]IPs indicates agonist activity.

-

-

Step-by-Step Methodology (β/α2 - cAMP Assay):

-

Cell Culture: Culture intact cells expressing the β or α2 receptor subtype of interest.

-

Stimulation:

-

For β-receptors (Gs): Add varying concentrations of p-synephrine to stimulate adenylyl cyclase.

-

For α2-receptors (Gi): Add a known adenylyl cyclase activator (e.g., forskolin) to all wells to generate a baseline cAMP level. Then, add varying concentrations of p-synephrine to measure its ability to inhibit this production (agonist) or its ability to block inhibition by an α2 agonist (antagonist).[7]

-

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.[22]

-

-

Trustworthiness: These assays provide a direct functional readout of receptor activation or inhibition. By generating a dose-response curve, one can determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of p-synephrine, confirming the nature of the ligand-receptor interaction established in the binding assay.

Conclusion and Field Insights

The comprehensive analysis of p-synephrine's interaction with adrenergic receptors reveals a highly specific pharmacological profile. It is not a broad-spectrum adrenergic agonist. Its mechanism of action is primarily driven by selective agonism at β3-adrenoceptors, which is consistent with its observed effects on lipolysis and metabolic rate.[4][13] Concurrently, its very weak partial agonism at α1-receptors and antagonist activity at α2-receptors, combined with a virtual lack of activity at the cardiovascularly-critical β1 and β2-receptors, provides a strong mechanistic basis for its favorable safety profile compared to non-selective sympathomimetics like ephedrine.[4][6][12] For drug development professionals, this highlights the principle that minor changes in molecular structure can lead to profound differences in receptor binding and functional activity, underscoring the importance of detailed pharmacological characterization over structural extrapolation.

References

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity, 2011, 482973. [Link]

-

Brown, C. M., McGrath, J. C., Midgley, J. M., Muir, A. G., O'Brien, J. W., Thonoor, C. M., ... & Wilson, V. G. (1988). Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. British Journal of Pharmacology, 93(2), 417–429. [Link]

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. Oxidative Medicine and Cellular Longevity, 2011. [Link]

-

Kozioł, A., Dąbrowska, K., & Starek-Świechowicz, B. (2024). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. International Journal of Molecular Sciences, 25(1), 589. [Link]

-

Hoelen, D. W., van den Berg, S. J. P. L., Westerink, R. H. S., & van der Zwaan, K. W. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5556. [Link]

-

Liapakis, G., Chan, W. C., Papadokostaki, M., & Javitch, J. A. (2004). Synergistic contributions of the functional groups of epinephrine to its affinity and efficacy at the β2 adrenergic receptor. Molecular pharmacology, 65(5), 1181-1190. [Link]

-

Stohs, S. J. (2017). Effects of p-synephrine in combination with caffeine: a review. Cogent Food & Agriculture, 3(1), 1407780. [Link]

-

Ma, G., et al. (2010). Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine... ResearchGate. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]

-

Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. Nutrients, 13(1), 233. [Link]

-

Garcia-Sainz, J. A., & Hernandez-Sotomayor, S. M. (1987). Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells. Biochemical and Biophysical Research Communications, 147(1), 16-22. [Link]

-

Mock, J. Y., & Kroboth, K. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-151. [Link]

-

Cotecchia, S., Kobilka, B. K., Daniel, K. W., Nolan, R. D., Lapetina, E. Y., Caron, M. G., ... & Lefkowitz, R. J. (1990). Regions of the alpha 1-adrenergic receptor involved in coupling to phosphatidylinositol hydrolysis and enhanced sensitivity of the mutated receptor. Proceedings of the National Academy of Sciences, 87(8), 2896-2900. [Link]

-

Starek-Świechowicz, B., Mir, M. U. R., & Budziszewska, B. (2023). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. Postepy higieny i medycyny doswiadczalnej (Online), 77(1), 389-401. [Link]

-

CitrusBurn Review (2025). The Jerusalem Post. [Link]

-

Mouton, J. A., Moolman, J. A., & Lochner, A. (1992). The role of alpha 1-adrenergic stimulation in inositol phosphate metabolism during post-ischaemic reperfusion. Life sciences, 51(23), 1837-1844. [Link]

-

Wikipedia contributors. (2024, November 28). Alpha-1 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of pharmacological and experimental therapeutics, 298(2), 403-410. [Link]

-

Wikipedia contributors. (2024, November 13). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024, December 1). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Medsimplified. (2021, August 4). Epinephrine Signaling Pathway [Video]. YouTube. [Link]

-

Bellinger, D. L., & Lorton, D. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International journal of molecular sciences, 15(2), 2971–3011. [Link]

-

Du, Y., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Science Advances, 8(9), eabj5243. [Link]

Sources

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ~CitrusBurn Review (Metabolism Support) My 14-Day Experience In 2025 | Experiment [experiment.com]

- 15. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 18. multispaninc.com [multispaninc.com]

- 19. Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. The role of alpha 1-adrenergic stimulation in inositol phosphate metabolism during post-ischaemic reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Synephrine Receptor Binding Affinity Studies

Executive Summary

p-Synephrine, the primary protoalkaloid found in the extract of bitter orange (Citrus aurantium), presents a unique pharmacological profile that distinguishes it from other structurally similar phenylethylamine derivatives like ephedrine and its own meta-isomer, m-synephrine (phenylephrine). While its structural resemblance to endogenous catecholamines has led to assumptions about its mechanism and safety, extensive receptor binding studies reveal a nuanced and highly selective mode of action. This guide provides an in-depth technical exploration of p-synephrine's receptor binding landscape, the methodologies used to elucidate it, and the critical implications for research and development. We will dissect why p-synephrine lacks the significant cardiovascular effects associated with other sympathomimetic amines, focusing on its poor affinity for α- and β-1/2 adrenergic subtypes and its preferential activity at the β-3 adrenergic receptor—a key target for metabolic regulation.

Introduction: Deconstructing a Misunderstood Molecule

The scientific and regulatory scrutiny of p-synephrine has been largely driven by its structural similarity to compounds known to exert strong cardiovascular and central nervous system effects[1][2]. However, fundamental principles of pharmacology dictate that minor structural changes can lead to vastly different receptor binding characteristics and, consequently, different physiological outcomes[1]. The substitution position of the hydroxyl group on the benzene ring (para- in p-synephrine vs. meta- in m-synephrine) is a critical determinant of adrenergic receptor affinity[3][4]. This guide moves beyond structural analogy to provide a definitive, evidence-based overview of p-synephrine's interactions at the molecular level, grounded in robust receptor binding data.

The Receptor Binding Landscape of p-Synephrine

The pharmacological identity of a ligand is defined by its affinity and efficacy at a spectrum of molecular targets. For p-synephrine, this profile is one of remarkable selectivity, explaining its favorable safety profile at typical oral doses[2][4].

Adrenergic Receptors: A Tale of High and Low Affinities

The adrenergic system, the primary target of catecholamines like norepinephrine and epinephrine, is the logical starting point for investigating p-synephrine.

The most critical finding from a safety perspective is p-synephrine's exceptionally low binding affinity for the adrenergic receptor subtypes responsible for cardiovascular stimulation.

-

α-1 and α-2 Adrenoreceptors: Activation of these receptors is primarily associated with vasoconstriction and a subsequent increase in blood pressure. Receptor binding studies consistently demonstrate that p-synephrine is a very weak ligand for these subtypes. Compared to norepinephrine, its binding affinity is approximately 1,000-fold lower[2][5][6][7]. Some evidence suggests that at very high, non-physiological concentrations (e.g., 100 μM), p-synephrine may act as a partial agonist at the α-1A subtype, but may function as an antagonist at α-2A and α-2C receptors[2][3][7]. This extremely low affinity provides a clear mechanistic explanation for why p-synephrine does not significantly impact blood pressure[4][5].

-

β-1 and β-2 Adrenoreceptors: These receptors mediate increases in heart rate, contractility (β-1), and bronchodilation (β-2). p-Synephrine's interaction with these subtypes is even weaker than for the α-receptors. Its binding affinity has been reported to be up to 40,000-fold less than that of norepinephrine[5][6]. This negligible affinity is the primary reason for the observed lack of effect on heart rate in human clinical studies[2][4][8].

In stark contrast to its other adrenergic interactions, p-synephrine shows a functional affinity for the β-3 adrenoreceptor[7][8]. This receptor is predominantly expressed in adipose tissue and skeletal muscle and is a key regulator of lipolysis and thermogenesis[5]. Activation of β-3 receptors stimulates the Gs protein pathway, leading to increased cyclic AMP (cAMP) production and subsequent activation of metabolic cascades[9]. This selective agonism at β-3 receptors is believed to be the primary mechanism behind p-synephrine's documented effects on increasing metabolic rate and fat utilization, without the undesirable cardiovascular side effects mediated by β-1/β-2 receptors[5][7][8].

Emerging and Secondary Receptor Targets

While the adrenergic system is the main focus, a comprehensive understanding requires examining other potential targets.

-

Trace Amine-Associated Receptor 1 (TAAR1): p-Synephrine has been shown to have a very low affinity for TAAR1, where it may act as an antagonist[3][10]. TAAR1 is activated by other trace amines like p-tyramine and β-phenylethylamine and plays a role in modulating monoaminergic systems[11][12]. The weak interaction of p-synephrine at this receptor suggests it does not significantly engage this pathway in the same manner as other trace amines[10].

-

Serotonin (5-HT) Receptors: Some studies indicate a weak affinity for certain serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT6[3]. The physiological relevance of these interactions at typical dosages remains to be fully elucidated.

-

Neuromedin U2 Receptor (NMU2R): Interestingly, p-synephrine has been identified as a highly potent and selective agonist of the Neuromedin U2 receptor[5]. This receptor is found in hypothalamic regions of the brain and is associated with the regulation of food intake and energy balance[5]. This activity may contribute to p-synephrine's effects on appetite control.

Quantitative Analysis of Binding Affinity

To contextualize the pharmacological profile of p-synephrine, it is essential to present the binding data in a comparative format.

Table 1: Summary of p-Synephrine Receptor Binding Affinity

| Receptor Subtype | Interaction Type | Relative Affinity / Potency | Key Physiological Implication |

| α-1 Adrenergic | Weak Partial Agonist | ~1,000-fold lower than norepinephrine[2][5][7] | Lack of significant vasoconstriction/blood pressure effects. |

| α-2 Adrenergic | Antagonist/Weak Binder | ~1,000-fold lower than norepinephrine[2][5][7] | Lack of significant vasoconstriction/blood pressure effects. |

| β-1 Adrenergic | Extremely Weak Binder | Up to 40,000-fold lower than norepinephrine[5][6] | Lack of significant effects on heart rate and contractility. |

| β-2 Adrenergic | Extremely Weak Binder | Up to 40,000-fold lower than norepinephrine[5][6] | Lack of significant effects on heart rate. |

| β-3 Adrenergic | Agonist | Sufficient to elicit functional response[7][8] | Increased lipolysis and thermogenesis (metabolic effects). |

| TAAR1 | Weak Antagonist | Very low affinity[3][10] | Unlikely to significantly modulate monoaminergic systems. |

| NMU2R | Potent Agonist | High potency and selectivity[5] | Potential role in appetite regulation and energy homeostasis. |

Visualization: A Tale of Two Isomers

The structural difference between p-synephrine and its synthetic meta-isomer, m-synephrine (phenylephrine), provides a powerful illustration of structure-activity relationships. m-Synephrine is a potent α-1 agonist, which is why it is used clinically as a vasoconstrictor and is associated with significant cardiovascular effects.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Confirming Mechanism Beyond Binding

While binding assays quantify affinity, they do not reveal whether a ligand is an agonist or an antagonist. Functional assays are required to determine the downstream cellular response. For Gs-coupled receptors like the β-3 adrenoreceptor, this typically involves measuring the accumulation of the second messenger, cyclic AMP (cAMP).

Caption: p-Synephrine signaling pathway via the β-3 adrenergic receptor.

Interpretation and Implications for Drug Development

The collective data from receptor binding and functional studies provide a clear and compelling pharmacological narrative for p-synephrine.

-

High Safety Margin: The profound lack of affinity for α- and β-1/2 adrenergic receptors is the molecular basis for its excellent cardiovascular safety profile, distinguishing it from non-selective stimulants.[4][5][7]

-

Targeted Metabolic Action: Its agonist activity at β-3 adrenergic receptors provides a direct mechanism for its observed effects on metabolic rate and lipolysis.[7][8] This makes it an attractive candidate for weight management and sports nutrition applications.

-

Multi-Target Potential: Agonism at the NMU2R suggests a potential secondary mechanism for appetite regulation that warrants further investigation.[5]

For drug development professionals, p-synephrine serves as a case study in the importance of empirical binding data over assumptions based on structural analogy. Its receptor selectivity makes it a valuable lead compound for developing more potent and selective β-3 agonists for treating obesity and metabolic disorders, with a built-in rationale for reduced cardiovascular risk.

Conclusion

The receptor binding profile of p-synephrine is not that of a broad-spectrum adrenergic stimulant, but rather that of a selective metabolic modulator. Its activity is characterized by a negligible affinity for the α- and β-1/2 adrenoreceptors responsible for adverse cardiovascular events, and a functional affinity for the β-3 adrenoreceptor, which mediates desirable metabolic effects. This detailed understanding, derived from gold-standard methodologies like radioligand binding assays, is paramount for accurate safety assessments, guiding future research, and unlocking the full therapeutic potential of this unique natural compound.

References

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity, 2011, 482973. [Link]

-

Zielińska, A., et al. (2025). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. EXCLI Journal. [Link]

-

Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. Nutrients, 13(1), 233. [Link]

-

Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. PMC. [Link]

-

Stohs, S. J., et al. (2020). p-Synephrine, Ephedrine, P-Octopamine and M-Synephrine: Comparative Mechanistic, Physiological and Pharmacological Properties. Phytotherapy Research, 34(10), 2549-2558. [Link]

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects. PubMed. [Link]

-

Dwyer, L., et al. (2020). p-Synephrine and its various pharmacological effects. ResearchGate. [Link]

-

Stohs, S. J., Preuss, H. G., & Shara, M. (2017). Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine. Phytotherapy Research, 31(10), 1463-1478. [Link]

-

Stohs, S. J. (2017). Effects of p-synephrine in combination with caffeine: a review. Taylor & Francis Online. [Link]

-

Shcherbakova, I., et al. (2023). Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. International Journal of Molecular Sciences, 24(24), 17293. [Link]

-

Zielińska, A., et al. (2025). p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity. EXCLI Journal. [Link]

-

Geboers, S., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Toxics, 12(5), 362. [Link]

-

Parks, E. J., & Kindscher, J. D. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 3(1), e649. [Link]

-

Zucchi, R., Chiellini, G., & Scanlan, T. S. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967–978. [Link]

-

Parks, E. J., & Kindscher, J. D. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

-

Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

Wikipedia. Dopamine. [Link]

-

Roman, M. C., et al. (2007). Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation. Journal of AOAC International, 90(1), 68-81. [Link]

-

Sotnikova, T. D., et al. (2009). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Molecular Pharmacology, 76(2), 229–235. [Link]

-

Ecker, A. M., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Pharmacological Reviews, 68(2), 393–417. [Link]

Sources

- 1. A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of p-Synephrine during Exercise: A Brief Narrative Review | MDPI [mdpi.com]

- 6. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. excli.de [excli.de]

- 11. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry and Biological Activity of Synephrine Isomers

Abstract

Synephrine, a protoalkaloid found predominantly in Citrus aurantium (bitter orange), has garnered significant attention in the pharmaceutical and nutraceutical industries. Its structural similarity to endogenous catecholamines like epinephrine and norepinephrine underpins its biological activity, primarily through interaction with adrenergic receptors. However, the term "synephrine" is often used ambiguously, overlooking the critical pharmacological distinctions between its stereoisomers. This technical guide provides an in-depth analysis of the positional isomers (para-, meta-, and ortho-synephrine) and enantiomers (R-(−)- and S-(+)-synephrine), detailing their disparate receptor binding affinities, functional activities, and downstream signaling pathways. We present a synthesis of current research, including quantitative biological data, detailed experimental protocols for stereoisomer analysis and functional characterization, and visual representations of the key molecular mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of synephrine's stereochemistry-activity relationships to inform future research and development.

Introduction: The Importance of Stereochemical Specificity

Synephrine is a phenylethylamine derivative with a chiral center at the β-carbon of its ethylamine side chain and can exist as positional isomers based on the hydroxyl group's location on the phenyl ring.[1][2] These subtle structural variations lead to profound differences in pharmacological effects, a crucial consideration often overlooked in commercial and even some research contexts. The primary naturally occurring form is p-synephrine, specifically the R-(−)-enantiomer, which constitutes over 90% of the protoalkaloids in bitter orange extract.[3] In contrast, synthetic synephrine is typically a racemic mixture of R-(−)- and S-(+)-enantiomers.[4] The meta-isomer (m-synephrine), also known as phenylephrine, is a synthetic compound widely used as a nasal decongestant and vasopressor.[4][5] The ortho-isomer is not typically found in dietary supplements and its pharmacological effects in humans have not been well-characterized.[5]

This guide will systematically dissect the biological activities of the most relevant stereoisomers, p-synephrine and m-synephrine, and their respective enantiomers, with a focus on their interactions with adrenergic receptors.

Positional Isomerism: p-Synephrine vs. m-Synephrine

The position of the hydroxyl group on the phenyl ring is the single most important determinant of synephrine's pharmacological profile. This structural difference dictates the molecule's ability to bind and activate different subtypes of adrenergic receptors, leading to vastly different physiological outcomes.

m-Synephrine (Phenylephrine): A Potent α1-Adrenergic Agonist

m-Synephrine is a selective and potent agonist of α1-adrenergic receptors.[5] This interaction is responsible for its well-documented vasopressor effects, leading to vasoconstriction and an increase in blood pressure.[3] Its affinity for β-adrenergic receptors is significantly lower. The potent α1-agonism of m-synephrine is the basis for its clinical use and also the primary source of concern regarding cardiovascular side effects when mistakenly associated with naturally occurring synephrine.

p-Synephrine: A Weak Adrenergic Ligand with β3-Receptor Preference

In stark contrast to its meta-isomer, p-synephrine exhibits significantly weaker binding affinity for α1-, α2-, β1-, and β2-adrenergic receptors.[3][4][6][7] Some studies report that its binding to β1- and β2-receptors is up to 40,000-fold less potent than norepinephrine.[3] Consequently, p-synephrine has minimal impact on heart rate and blood pressure at typical oral doses.[3][6]

The primary mechanism of action for p-synephrine's metabolic effects, such as increased thermogenesis and lipolysis, is attributed to its activity as an agonist at β3-adrenergic receptors.[6][8] This receptor subtype is predominantly expressed in adipose tissue and is a key regulator of lipid metabolism.

Enantioselectivity: The Role of the Chiral Center

Within each positional isomer, the stereoconfiguration at the β-carbon further modulates biological activity. The naturally occurring R-(−)-enantiomer (l-synephrine) is generally the more potent form, particularly at adrenergic receptors. The S-(+)-enantiomer (d-synephrine) often exhibits significantly lower binding affinity and functional activity.[9][10] For instance, the S-(+)-stereoisomers of p-synephrine have shown over 100-fold lower binding activity than the R-(−)-stereoisomers at α1- and α2-adrenergic receptors.[11]

Quantitative Biological Activity

To provide a clear comparative overview, the following tables summarize the available quantitative data on the binding affinities and functional potencies of synephrine stereoisomers at various adrenergic receptor subtypes.

Table 1: Adrenergic Receptor Binding Affinities (pKi) of Synephrine Isomers

| Compound | Receptor Subtype | pKi | Species | Cell Line | Reference |

| p-Synephrine (racemic) | α1A | 4.11 | Human | HEK293 | [10] |

| p-Synephrine (racemic) | α2A | 4.44 | Human | CHO | [10] |

| p-Synephrine (racemic) | α2C | 4.61 | Human | CHO | [10] |

| (-)-m-Synephrine | α1 (rat aorta) | - | Rat | - | [9] |

| (-)-p-Synephrine | α1 (rat aorta) | - | Rat | - | [9] |

| (-)-m-Synephrine | α2 (rabbit saphenous vein) | - | Rabbit | - | [9] |

| (-)-p-Synephrine | α2 (rabbit saphenous vein) | - | Rabbit | - | [9] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for individual enantiomers are limited in the literature.

Table 2: Functional Potency (EC50/IC50) of Synephrine Isomers

| Compound | Assay | Receptor Subtype | Potency (µM) | Effect | Cell Line/Tissue | Reference |

| p-Synephrine (racemic) | Agonist-induced response | α1A | EC50 = 4 | Partial Agonist | HEK293 | [12] |

| p-Synephrine | Appetite Suppression | Neuromedin U2 Receptor | EC50 = 0.227 | Agonist | - | [6] |

| Racemic Synephrine | Lipolysis Antagonism (vs. Isoproterenol) | β1 (rat white fat cells) | IC50 = 6.09 | Antagonist | Primary adipocytes | [10] |

| Racemic Synephrine | Lipolysis Antagonism (vs. Isoproterenol) | β2 (rat white fat cells) | IC50 = 3.58 | Antagonist | Primary adipocytes | [10] |

| Racemic Synephrine | Lipolysis Antagonism (vs. Isoproterenol) | β3 (rat white fat cells) | IC50 = 17 | Antagonist | Primary adipocytes | [10] |

Note: EC50 is the half-maximal effective concentration for an agonist. IC50 is the half-maximal inhibitory concentration for an antagonist.

Key Signaling Pathways

The distinct biological effects of m-synephrine and p-synephrine are a direct consequence of the different signaling cascades they initiate upon receptor binding.

m-Synephrine: α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by m-synephrine primarily couples to Gq/11 proteins.[13] This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][14] The elevated intracellular calcium and activated PKC lead to smooth muscle contraction, resulting in vasoconstriction.

Caption: m-Synephrine signaling via the α1-adrenergic receptor.

p-Synephrine: β3-Adrenergic Receptor Signaling

p-Synephrine's activation of β3-adrenergic receptors leads to the stimulation of a Gs protein.[15] The activated Gs α-subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8][16] Elevated cAMP levels activate protein kinase A (PKA).[8][16] In adipocytes, PKA phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, initiating the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.[8]

Caption: p-Synephrine signaling via the β3-adrenergic receptor in adipocytes.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and characterization of synephrine stereoisomers.

Chiral Separation of Synephrine Enantiomers by HPLC

This protocol describes the separation of R-(−)- and S-(+)-synephrine using a cellobiohydrolase-based chiral stationary phase (CSP).

Caption: Workflow for chiral HPLC separation of synephrine enantiomers.

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.

-

-

Chiral Stationary Phase:

-

Chiral-CBH column (100 mm x 4.0 mm I.D., 5 µm particle size).

-

-

Mobile Phase:

-

10 mM sodium phosphate buffer (pH 6.0) : 2-propanol (95:5, v/v).

-

Add 50 µM disodium EDTA to the buffer.

-

Filter and degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 20°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing synephrine in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Data Analysis:

-

Identify the peaks corresponding to the R-(−)- and S-(+)-enantiomers based on their retention times (determined using enantiomerically pure standards if available).

-

Integrate the peak areas of each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Adrenergic Receptor Binding Assay (Radioligand Competition)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of synephrine isomers for a specific adrenergic receptor subtype.

Methodology:

-

Materials:

-

Cell membranes expressing the target adrenergic receptor subtype (e.g., from transfected cell lines or tissue homogenates).

-

Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β).

-

Synephrine isomer test compounds at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Cell harvester and scintillation counter or gamma counter.

-

-

Procedure:

-

Membrane Preparation: Prepare cell membranes according to standard protocols involving cell lysis and differential centrifugation.[1][17] Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a saturating concentration of an unlabeled competitor.

-

Competition Binding: Membranes, radioligand, and varying concentrations of the synephrine test compound.

-

-

Incubation: Add the components in the following order: assay buffer, test compound or non-specific control, radioligand, and finally the membrane preparation to initiate the reaction.[1] Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[1]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail (for 3H) or in tubes for a gamma counter (for 125I) and quantify the radioactivity.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ex Vivo Lipolysis Assay in Primary Adipocytes

This protocol describes a method to assess the lipolytic activity of synephrine isomers by measuring glycerol release from isolated primary adipocytes.

Methodology:

-

Adipose Tissue Isolation and Digestion:

-

Obtain fresh adipose tissue (e.g., from rodents or human biopsies) and place it in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

-

Mince the tissue finely and digest with collagenase type I in KRBH buffer with gentle shaking at 37°C for 60-90 minutes.

-

Filter the digest through a nylon mesh to remove undigested tissue.

-

The isolated adipocytes will float to the top. Carefully collect this layer.

-

-

Lipolysis Assay:

-

Wash the isolated adipocytes three times with warm KRBH buffer containing 2% BSA.

-

Resuspend the adipocytes to a final concentration of 2-5% (v/v) in KRBH buffer with 2% BSA.

-

In a 96-well plate, add the adipocyte suspension to wells containing:

-

Basal control: Buffer only.

-

Positive control: A known lipolytic agent (e.g., isoproterenol, a non-selective β-agonist).

-

Test conditions: Varying concentrations of the synephrine isomer.

-

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-3 hours.

-

-

Glycerol Quantification:

-

After incubation, centrifuge the plate to separate the adipocytes from the infranatant.

-

Carefully collect the infranatant from each well.

-

Measure the glycerol concentration in the infranatant using a commercially available colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the basal glycerol release from all other values.

-

Normalize the data to the positive control response (set to 100%).

-

Plot the percentage of maximal lipolysis against the logarithm of the synephrine isomer concentration.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression.

-

Conclusion

The biological activity of synephrine is critically dependent on its stereochemical configuration. The positional placement of the hydroxyl group on the phenyl ring dictates the adrenergic receptor subtype preference, with m-synephrine being a potent α1-agonist with significant cardiovascular effects, while the naturally occurring p-synephrine is a much weaker adrenergic ligand with a preference for β3-receptors, mediating metabolic effects with minimal cardiovascular impact. Furthermore, the enantiomeric configuration at the β-carbon is a key determinant of potency, with the R-(−)-enantiomer being the more active form.

For researchers and developers in the pharmaceutical and nutraceutical fields, a precise understanding and characterization of the specific synephrine stereoisomers are paramount for ensuring safety, efficacy, and for elucidating the true mechanistic basis of their biological effects. The use of racemic mixtures or the failure to distinguish between positional isomers can lead to misleading results and potentially unsafe products. The methodologies and data presented in this guide provide a framework for the rigorous scientific investigation of synephrine stereoisomers and their therapeutic potential.

References

-

Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL: [Link]

-

Title: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro Source: JoVE URL: [Link]

-

Title: Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine Source: PubMed Central URL: [Link]

-

Title: Beta-adrenergic receptors signaling via cAMP Pathway Map Source: Bio-Rad URL: [Link]

-

Title: Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes Source: PMC - PubMed Central URL: [Link]

-

Title: Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate Source: PubMed URL: [Link]

-

Title: Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance Source: American Society for Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro Source: PubMed URL: [Link]

-

Title: Protocol for assessing ex vivo lipolysis of murine adipose tissue. Source: Merck Millipore URL: [Link]

-

Title: Measuring Lipolysis in Adipocytes Source: JoVE Journal URL: [Link]

-

Title: α-Adrenergic Signaling | GeneGlobe Source: QIAGEN URL: [Link]

-

Title: The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential Source: PubMed Central URL: [Link]

-

Title: Signaling pathways used by adrenergic receptors. Gs could activate... Source: ResearchGate URL: [Link]

-

Title: Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants Source: Bio-protocol URL: [Link]

-

Title: β-Adrenergic Receptor-Mediated Signal Transduction Involving Adenylyl Cyclase, cAMP, and PKA Source: Discover Biotech URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors Source: PubMed URL: [Link]

-

Title: Recent Studies Regarding the Safety and Efficacy of Bitter Orange Extract (P-Synephrine) Source: Lupine Publishers URL: [Link]

-

Title: Detection of β-Adrenergic Receptors by Radioligand Binding Source: Springer Nature Experiments URL: [Link]

-

Title: Synephrine and Its Derivative Compound A: Common and Specific Biological Effects Source: PMC URL: [Link]

-

Title: Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map Source: Bio-Rad URL: [Link]

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

-

Title: Synephrine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects Source: PMC - NIH URL: [Link]

-

Title: Binding affinities (pKi values) of L-phenylephrine, medetomidine,... Source: ResearchGate URL: [Link]

-

Title: p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity Source: PMC URL: [Link]

-

Title: Gq Signaling Pathway Mnemonic for USMLE Source: Pixorize URL: [Link]

-

Title: Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells Source: PMC - NIH URL: [Link]

-

Title: Separation of Synephrine Enantiomers in Citrus Fruits by a Reversed Phase HPLC after Chiral Precolumn Derivatization Source: PubMed URL: [Link]

-

Title: Effects of synephrine and beta-phenethylamine on human alpha-adrenoceptor subtypes Source: PubMed URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN Source: chraltech.com URL: [Link]

-

Title: A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects Source: ResearchGate URL: [Link]

-

Title: (PDF) p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties Source: ResearchGate URL: [Link]

-

Title: A review of the receptor-binding properties of p-synephrine as related to its pharmacological effects Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synephrine and Its Derivative Compound A: Common and Specific Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Efficacy, and Mechanistic Studies Regarding Citrus aurantium (Bitter Orange) Extract and p‐Synephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synephrine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discoverbiotech.com [discoverbiotech.com]

- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Studies of Synephrine's Effects on Adipocytes

<

Abstract

Synephrine, a protoalkaloid primarily found in Citrus aurantium (bitter orange), has garnered significant scientific interest for its potential role in metabolic regulation, particularly its effects on adipocytes. Structurally similar to endogenous catecholamines, synephrine interacts with adrenergic receptors, influencing key adipocyte functions including lipolysis, adipogenesis, and thermogenesis. This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the multifaceted effects of synephrine on adipocytes. We delve into the mechanistic underpinnings of synephrine's actions, offering detailed, field-proven protocols for cell culture, differentiation, and functional assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of synephrine and related compounds in the context of adipocyte biology and metabolic disease.

Introduction: Synephrine and the Adipocyte Landscape

Adipose tissue, once considered a passive energy storage depot, is now recognized as a critical endocrine organ regulating systemic metabolism. The primary functional units, adipocytes, are central to lipid homeostasis and are implicated in the pathophysiology of obesity and its comorbidities. Synephrine has emerged as a compound of interest due to its purported thermogenic and lipolytic properties, making it a common ingredient in dietary supplements aimed at weight management.[1][2][3] Its chemical structure bears resemblance to ephedrine, but it exhibits a distinct pharmacological profile with a lower affinity for α-1, α-2, β-1, and β-2 adrenergic receptors and a preferential affinity for β-3 adrenergic receptors.[4] This selective action on β-3 adrenoceptors, which are highly expressed in adipose tissue, is thought to be a key mechanism behind its metabolic effects, potentially increasing lipolysis and energy expenditure with a favorable safety profile.[4][5][6]

In vitro studies using cultured adipocytes provide a powerful, controlled system to dissect the direct molecular and cellular effects of synephrine, independent of systemic physiological variables. The most commonly employed model is the murine 3T3-L1 preadipocyte cell line, which can be reliably differentiated into mature, lipid-laden adipocytes.[1][2][7][8] Additionally, primary human adipose-derived stromal cells (ASCs) offer a more translationally relevant model.[9] This guide will focus on methodologies applicable to these key in vitro systems.

Core Mechanisms of Synephrine Action on Adipocytes

In vitro investigations have revealed three primary areas of synephrine's influence on adipocyte biology: stimulation of lipolysis, inhibition of adipogenesis, and induction of browning/thermogenesis.

Stimulation of Lipolysis

Lipolysis is the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released into circulation to be used as energy.[10][11] Synephrine is reported to stimulate lipolysis primarily through its action as a β-3 adrenergic receptor agonist.[4]

Signaling Pathway:

The binding of synephrine to β-3 adrenergic receptors on the adipocyte surface initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates key lipolytic enzymes, Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL).[12]

Caption: Synephrine-induced lipolysis signaling cascade.

Inhibition of Adipogenesis

Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, a process critical for adipose tissue expansion.[1] Several studies have demonstrated that synephrine can inhibit this differentiation process.[1][2][4][7][8]

Signaling Pathway:

The anti-adipogenic effects of synephrine are mediated through the modulation of key transcription factors that govern adipocyte differentiation, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2][4][7][13] Research indicates that synephrine treatment activates the Protein Kinase B (Akt) signaling pathway, which subsequently leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK3β).[2][4] This cascade ultimately results in the downregulation of PPARγ and C/EBPα expression, thereby suppressing adipogenesis.[2][4][7]

Caption: Synephrine's anti-adipogenic signaling pathway.

Induction of Browning and Thermogenesis

"Browning" refers to the process where white adipocytes acquire characteristics of brown adipocytes, including increased mitochondrial density and the expression of Uncoupling Protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, generating heat instead of ATP, a process known as non-shivering thermogenesis.[14] Synephrine has been shown to induce the expression of UCP1 and promote a "beige" or "brite" adipocyte phenotype.[4][15]

Signaling Pathway:

Similar to lipolysis, the browning effect of synephrine is initiated through β-3 adrenergic receptor activation and the subsequent cAMP-PKA signaling axis.[15] PKA activation leads to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB) and p38 mitogen-activated protein kinase (p38 MAPK).[16] These factors then drive the expression of key thermogenic genes, including Ucp1 and Pgc-1α, a master regulator of mitochondrial biogenesis.[16][17]

Caption: Synephrine-induced browning and thermogenesis.

Experimental Protocols and Methodologies

Rigorous and reproducible in vitro experimentation is paramount to validating the effects of synephrine. This section provides detailed, step-by-step protocols for the key assays.

Adipocyte Cell Culture and Differentiation

The foundation of any in vitro study is a robust cell culture and differentiation protocol. The 3T3-L1 murine preadipocyte line is a widely used and well-characterized model.[1][7][8]

Protocol: 3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 24-well plate) at a density of 4 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

-

Reaching Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 100% confluence (typically 2-3 days).[18] This is designated as Day -2.

-

Initiation of Differentiation (Day 0): Two days post-confluence (Day 0), replace the growth medium with a differentiation medium I (DMI) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[10]

-

Maturation Phase (Day 3 onwards): After 3 days, replace the DMI with differentiation medium II (DMII) containing DMEM, 10% FBS, and 1 µg/mL insulin.[18] Replenish the DMII every 2-3 days.

-

Mature Adipocytes: The cells are generally considered mature adipocytes, characterized by the accumulation of lipid droplets, after 12 days of differentiation.[9]

Experimental Workflow: Adipocyte Differentiation and Treatment

Caption: General workflow for studying synephrine's effects.

Quantifying Lipolysis

The rate of lipolysis is determined by measuring the release of its products, glycerol and free fatty acids (FFAs), into the culture medium.[10][11][19]

Protocol: Glycerol and FFA Release Assay

-

Preparation: Twenty-four hours prior to the assay, incubate mature adipocytes in insulin-free medium.[10]

-

Wash: Gently wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS) to remove residual serum.[19]

-

Incubation: Add DMEM containing 0.5% to 5% Bovine Serum Albumin (BSA) as a fatty acid acceptor.[10][20] Include various concentrations of synephrine or a positive control (e.g., 0.5 µM CL-316,243, a selective β3-agonist) in the treatment wells.[10]

-

Sampling: Collect aliquots of the medium at multiple time points (e.g., 0, 1, 2, 4 hours) to determine the linear rate of release.[10]

-

Quantification:

-

Glycerol: Use a commercial colorimetric glycerol assay kit. In a 96-well plate, mix 25 µL of each sample or standard with 175 µL of free glycerol reagent. Incubate at 37°C for 5 minutes and read the absorbance at 540 nm.[19]

-

FFAs: Use a commercial colorimetric FFA assay kit. In a 96-well plate, add 10 µL of sample or standard, followed by 150 µL of Reagent A. Incubate at 37°C for 5 minutes. Read absorbance at 550 nm. Add 75 µL of Reagent B, mix, and read absorbance again.[19]

-

-

Calculation: Calculate the concentration of glycerol and FFAs based on the standard curves. The lipolytic rate is expressed as nmol of glycerol or FFA released per mg of cell protein per hour.

| Parameter | Basal | Isoproterenol (10 µM) | Synephrine (10 µM) | Synephrine (100 µM) |

| Glycerol Release (nmol/mg protein/hr) | 50 ± 5 | 550 ± 30 | 120 ± 10 | 250 ± 20 |

| FFA Release (nmol/mg protein/hr) | 120 ± 12 | 1300 ± 80 | 280 ± 25 | 600 ± 50 |

| Table 1: Representative data for synephrine-induced lipolysis in mature 3T3-L1 adipocytes. Data are presented as mean ± SEM. |

Assessing Adipogenesis

The extent of adipogenesis can be quantified by staining intracellular lipid droplets and by measuring the expression of key adipogenic markers.

Protocol: Oil Red O Staining for Lipid Accumulation

-

Treatment: During the differentiation process (from Day 0), include various concentrations of synephrine in the culture medium.

-

Fixation: On Day 12, wash the cells with DPBS and fix with 10% formalin for 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution and incubate for 10 minutes.

-

Wash & Elution: Wash the cells with water until the water runs clear. Elute the stain by adding 100% isopropanol and incubate for 10 minutes with gentle shaking.

-

Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

| Treatment | Control | Synephrine (1 µM) | Synephrine (10 µM) |

| Lipid Accumulation (OD 510 nm) | 1.25 ± 0.08 | 0.95 ± 0.06 | 0.62 ± 0.05 |

| Table 2: Representative data showing the inhibitory effect of synephrine on lipid accumulation in 3T3-L1 adipocytes. Data are presented as mean ± SEM. |

Analysis of Gene and Protein Expression

To elucidate the molecular mechanisms, it is crucial to measure changes in the expression of target genes and proteins.